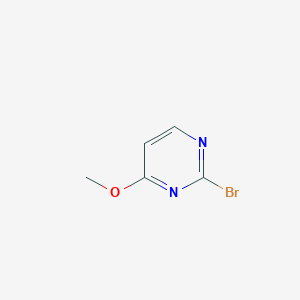

2-bromo-4-methoxypyrimidine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOBULDCIMBMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650103 | |

| Record name | 2-Bromo-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944709-74-4 | |

| Record name | 2-Bromo-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Methoxypyrimidine

Established Reaction Pathways

Traditional synthetic routes to 2-bromo-4-methoxypyrimidine rely on well-understood reaction mechanisms, including regioselective halogenation and nucleophilic substitution.

Direct bromination of a 4-methoxypyrimidine (B1296667) scaffold is a primary method for synthesizing the target compound. The regioselectivity of this electrophilic aromatic substitution is dictated by the electronic properties of the pyrimidine (B1678525) ring and the methoxy (B1213986) substituent. The electron-donating methoxy group at the C4 position activates the ring, while the two nitrogen atoms are strongly deactivating. The C2 position is electronically favorable for substitution due to its position between the two ring nitrogens.

Common brominating agents like N-bromosuccinimide (NBS) are frequently employed, often in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. nih.gov The reaction conditions are typically controlled to prevent over-bromination or side reactions. For instance, starting with 4-methoxypyrimidine, the use of NBS can selectively introduce a bromine atom at the C2 position. The electron-donating nature of the methoxy group is key in directing the bromination to this specific position.

Table 1: Reagents for Regioselective Bromination

| Starting Material | Brominating Agent | Conditions | Product |

|---|---|---|---|

| 4-methoxypyrimidine | N-Bromosuccinimide (NBS) | Anhydrous DMF, 0–5°C | This compound |

| 4-methoxypyrimidine | Bromine (Br₂) | Acetic Acid, 0-25°C | This compound |

| 4-methoxypyrimidine | 1,3-dibromo-5,5-dimethyihydantoin | Dichloromethane, rt | This compound |

An alternative and widely used pathway involves the sequential nucleophilic aromatic substitution (SNAr) on a dihalogenated pyrimidine precursor, most commonly 2,4-dichloropyrimidine (B19661). In the pyrimidine ring, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.

This difference in reactivity allows for a controlled, stepwise substitution. The synthesis proceeds in two key steps:

Selective Methoxylation: 2,4-Dichloropyrimidine is treated with one equivalent of a methoxide (B1231860) source, such as sodium methoxide (NaOMe) in methanol. The reaction is typically performed at low to ambient temperatures to favor the monosubstituted product, yielding 2-chloro-4-methoxypyrimidine (B1349098).

Halogen Exchange or Subsequent Functionalization: The resulting 2-chloro-4-methoxypyrimidine can then be converted to the final product. While direct conversion of the chloro to a bromo group can be challenging, a more common industrial approach involves starting with a precursor where the bromine is already in place, such as 2-bromo-4-chloropyrimidine, and selectively displacing the more reactive chlorine atom with a methoxy group. The regioselectivity of such reactions can be influenced by the specific reaction conditions and the nature of the leaving groups. researchgate.net

Table 2: Nucleophilic Displacement Route Summary

| Step | Starting Material | Reagent | Key Intermediate/Product |

|---|---|---|---|

| 1 | 2,4-Dichloropyrimidine | Sodium Methoxide (1 eq.) | 2-Chloro-4-methoxypyrimidine |

| 2 | 2-Chloro-4-methoxypyrimidine | Brominating Agent/Method | This compound |

A potential sequence could be:

Chlorination: Conversion of 2,4-dihydroxypyrimidine to 2,4-dichloropyrimidine using a strong chlorinating agent like phosphorus oxychloride (POCl₃). google.com

Selective Methoxylation: As described previously, reaction with one equivalent of sodium methoxide to form 2-chloro-4-methoxypyrimidine.

Conversion to Final Product: The final step would involve converting the 2-chloro intermediate into the 2-bromo product. This might involve a sequence such as nucleophilic substitution to introduce a hydroxyl or amino group, followed by a Sandmeyer-type reaction or another bromination protocol.

Advanced Synthetic Strategies and Optimization

Modern synthetic chemistry aims to improve upon established methods by incorporating catalytic systems and adhering to the principles of green chemistry to enhance efficiency, safety, and sustainability.

Catalysis offers powerful tools for optimizing the synthesis of halogenated pyrimidines. Transition-metal catalysts, particularly palladium, are instrumental in forming C-C and C-heteroatom bonds and can be adapted for more efficient synthesis. clockss.org

While direct catalytic bromination of the C-H bond at the 2-position is an area of ongoing research, catalytic methods are more commonly applied in the context of cross-coupling reactions to build the pyrimidine scaffold itself or to functionalize it. For the methoxylation step, copper- or palladium-catalyzed reactions can sometimes offer milder conditions and improved functional group tolerance compared to traditional SNAr reactions, although the latter is often highly efficient for this specific transformation.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.injmaterenvironsci.com These principles can be applied to the synthesis of this compound in several ways:

Alternative Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives such as ionic liquids or even water, where feasible. rasayanjournal.co.in

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times for both the nucleophilic substitution and bromination steps, leading to energy savings and often cleaner reactions with higher yields. nih.gov

Solvent-Free Reactions: Techniques like "grindstone chemistry," where reactants are ground together in the absence of a solvent, can provide an eco-friendly alternative for certain steps. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as multicomponent reactions (MCRs), which combine three or more reactants in a single step. rasayanjournal.co.innih.gov

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

| Reaction Step | Conventional Method | Green Alternative | Green Advantage |

|---|---|---|---|

| Methoxylation | Sodium methoxide in DMF/Methanol, several hours | Sodium methoxide in Methanol, Microwave irradiation (5-15 min) | Reduced reaction time, energy efficiency. nih.gov |

| Bromination | NBS in chlorinated solvent | NBS with a recyclable solid acid catalyst, solvent-free | Elimination of hazardous solvents, easier workup, catalyst recycling. rasayanjournal.co.in |

Scalable Synthetic Routes for Industrial and Large-Scale Research Applications

The industrial and large-scale research synthesis of this compound is paramount for its application as a key intermediate in the production of pharmaceuticals and agrochemicals. The primary goals for any scalable synthesis are cost-effectiveness, high yield, operational safety, and environmental sustainability. For a compound like this compound, this often involves multi-step processes that are optimized for throughput and purity.

A common and economically viable starting material for the large-scale synthesis of substituted pyrimidines is 2,4-dichloropyrimidine. This precursor is readily available and offers two reactive sites for sequential functionalization. The chlorine atoms can be selectively substituted under different reaction conditions, allowing for a controlled synthesis.

One potential scalable route begins with the selective methoxylation of 2,4-dichloropyrimidine. The C4 position of the pyrimidine ring is generally more susceptible to nucleophilic substitution than the C2 position. This regioselectivity can be exploited to introduce the methoxy group first. The reaction is typically carried out using sodium methoxide in methanol. The temperature is a critical parameter to control the selectivity and minimize the formation of the 2,4-dimethoxy byproduct.

Following the successful synthesis of 2-chloro-4-methoxypyrimidine, the next step is the introduction of the bromine atom at the C2 position. This is a halogen exchange reaction, often referred to as a Finkelstein-type reaction, where the remaining chlorine atom is substituted with bromine. This transformation can be achieved using a variety of brominating agents, with sodium bromide or hydrobromic acid being common choices in the presence of a suitable solvent.

An alternative approach involves starting with 2,4-dihydroxypyrimidine (uracil), another inexpensive and widely available bulk chemical. This route would first involve a bromination step to yield 2-bromo-4-hydroxypyrimidine. Subsequently, the hydroxyl group at the C4 position needs to be converted to a methoxy group. This can be achieved through O-methylation using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

For industrial applications, the efficiency of each step is critical. The use of continuous flow reactors is becoming increasingly prevalent for the synthesis of halogenated pyrimidine derivatives. This technology offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and increased safety compared to traditional batch processing. Automated systems can also be integrated to monitor the reaction progress in real-time, allowing for immediate adjustments and optimization.

Below are data tables summarizing the key transformations and typical conditions that could be adapted for the large-scale synthesis of this compound, based on analogous reactions reported in the literature.

Table 1: Methoxylation of Dichloropyrimidines

| Starting Material | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2,4-dichloropyrimidine | Sodium Methoxide | Methanol | 0 - 25 | 2-chloro-4-methoxypyrimidine | High | Inferred from general pyrimidine chemistry |

| 5-bromo-2,4-dichloropyrimidine | Sodium Methoxide | Methanol | Not specified | 5-bromo-2-chloro-4-methoxypyrimidine | Not specified | vulcanchem.com |

Interactive Data Table 1: Methoxylation of Dichloropyrimidines

| Starting Material | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,4-dichloropyrimidine | Sodium Methoxide | Methanol | 0 - 25 | 2-chloro-4-methoxypyrimidine | High | Inferred from general pyrimidine chemistry |

| 5-bromo-2,4-dichloropyrimidine | Sodium Methoxide | Methanol | Not specified | 5-bromo-2-chloro-4-methoxypyrimidine | Not specified | vulcanchem.com |

Table 2: Halogen Exchange and Bromination Reactions

| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| 2-chloro-4-methoxypyrimidine | Sodium Bromide/HBr | Not specified | Not specified | This compound | Not specified | Inferred from general pyrimidine chemistry |

| 4-methoxypyridine | n-Butyllithium, 1,2-dibromo-1,1,2,2-tetrachloroethane | Hexane/THF | -78 to 20°C | 2-bromo-4-methoxypyridine | 62 | chemicalbook.com |

| 3,4-dimethoxy benzaldehyde | Bromine | Acetic Acid | 20 - 30°C | 2-bromo-4,5-dimethoxy benzaldehyde | 86.5 | google.com |

Interactive Data Table 2: Halogen Exchange and Bromination Reactions

| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-chloro-4-methoxypyrimidine | Sodium Bromide/HBr | Not specified | Not specified | This compound | Not specified | Inferred from general pyrimidine chemistry |

| 4-methoxypyridine | n-Butyllithium, 1,2-dibromo-1,1,2,2-tetrachloroethane | Hexane/THF | -78 to 20°C | 2-bromo-4-methoxypyridine | 62 | chemicalbook.com |

| 3,4-dimethoxy benzaldehyde | Bromine | Acetic Acid | 20 - 30°C | 2-bromo-4,5-dimethoxy benzaldehyde | 86.5 | google.com |

The purification of the final product on a large scale is typically achieved through crystallization, which is a cost-effective method for obtaining high-purity materials. The choice of solvent for crystallization is critical and is determined through laboratory-scale experimentation to find a system that provides good recovery and effectively removes any unreacted starting materials or byproducts.

Reactivity and Mechanistic Investigations of 2 Bromo 4 Methoxypyrimidine

Nucleophilic Substitution Reactions

The pyrimidine (B1678525) ring, being electron-deficient, is inherently activated towards nucleophilic attack. The presence of a good leaving group, such as the bromine atom at the 2-position, and an electron-donating methoxy (B1213986) group at the 4-position, imparts a distinct reactivity profile to 2-bromo-4-methoxypyrimidine.

Direct Displacement of the Bromine Atom by Diverse Nucleophiles (e.g., amines, thiols, alkoxides)

The bromine atom at the C-2 position of this compound is readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of its application as a synthetic building block.

Amines: The reaction of this compound with amines leads to the formation of 2-amino-4-methoxypyrimidine (B89509) derivatives. This nucleophilic aromatic substitution (SNAr) is a common strategy for introducing amino functionalities into the pyrimidine core. researchgate.net The reaction proceeds by the addition of the amine to the electron-deficient C-2 position, followed by the elimination of the bromide ion. The use of microwave irradiation has been shown to significantly accelerate these reactions, often leading to completion within minutes with high yields. researchgate.net

Thiols: Thiols and their corresponding thiolates are effective nucleophiles for the displacement of the bromine atom, yielding 2-thioether-substituted 4-methoxypyrimidines. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion. The resulting thioethers can be valuable intermediates for further transformations. nih.gov

Alkoxides: Alkoxides, such as sodium methoxide (B1231860), can displace the bromine atom to introduce a second methoxy group, although the reactivity can be influenced by the specific reaction conditions and the substitution pattern of the pyrimidine ring. In di- and trichloropyrimidines, the reaction with alkoxides can show remarkable selectivity. thieme-connect.de

Investigation of Cine and Tele Substitution Mechanisms in Pyrimidine Systems Relevant to this compound

While direct nucleophilic substitution (SNAr) at the carbon atom bearing the leaving group is the most common pathway for halopyrimidines, alternative mechanisms known as cine and tele substitution have been observed in related heterocyclic systems. wur.nl

Tele Substitution: In this mechanism, the nucleophile attacks a carbon atom further away (separated by one or more ring atoms) from the site of the original leaving group. wur.nl

These alternative substitution patterns are often observed under strong basic conditions, such as with potassium amide in liquid ammonia, and are proposed to proceed through addition-elimination or elimination-addition pathways involving aryne-like intermediates. wur.nlresearchgate.netarkat-usa.org While specific studies detailing cine and tele substitution for this compound are not prevalent, the general principles observed in other halogenated pyrimidines and azaaromatics suggest the possibility of such reaction pathways under specific, often forcing, conditions. wur.nlarkat-usa.org

Electronic and Steric Influence of the Methoxy Group on Nucleophilic Attack Regioselectivity

The methoxy group at the 4-position exerts a significant influence on the regioselectivity of nucleophilic attack on the pyrimidine ring through a combination of electronic and steric effects.

Electronic Effects: The methoxy group is an electron-donating group through resonance, which can increase the electron density of the pyrimidine ring. This effect would generally be expected to deactivate the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. However, its influence is position-dependent. In the case of this compound, the electron-donating nature of the methoxy group at C-4 can influence the relative electrophilicity of the C-2 and C-6 positions. For nucleophilic aromatic substitution (SNAr) on dihalopyrimidines, the presence of an electron-donating group at C-6 can direct substitution to the C-2 position. wuxiapptec.com

Steric Effects: The methoxy group can also exert a steric influence, potentially hindering the approach of a nucleophile to the adjacent C-5 position. However, its primary impact on regioselectivity in nucleophilic substitution at the C-2 or C-6 positions is more likely governed by electronics. In related systems like 4-chloro-6-methoxypyrimidine, the methoxy group's steric and electronic properties are known to influence binding interactions with biological targets. chemshuttle.com

Computational studies on related dichloropyrimidine analogs have shown that the regioselectivity of SNAr reactions is highly sensitive to the electronic and steric effects of substituents on the ring. wuxiapptec.com

Cross-Coupling Reaction Chemistry

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The bromine at the 2-position serves as an efficient leaving group in these transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions Utilizing this compound

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is widely used to form new carbon-carbon bonds. masterorganicchemistry.com this compound readily participates in these reactions.

This reaction is tolerant of a wide range of functional groups and typically proceeds under mild conditions. nih.gov The general scheme involves the reaction of this compound with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Halopyrimidines

| Halopyrimidine | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloropyrido[3,2-d]pyrimidine | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Chloro-4-arylpyrido[3,2-d]pyrimidine | Good | thieme-connect.com |

| 5-Bromo-4-methylpyrimidine | Arylboronic acid | Not specified | 5-Aryl-4-methylpyrimidine | N/A | researchgate.net |

| 2-Chloropyrido[3,2-d]pyrimidine | Hetarylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Hetarylpyrido[3,2-d]pyrimidine | Good | thieme-connect.com |

The efficiency of the Suzuki-Miyaura coupling allows for the synthesis of a diverse library of 2-aryl- and 2-heteroaryl-4-methoxypyrimidines, which are valuable scaffolds in drug discovery.

Heck and Stille Coupling Applications with this compound

Beyond the Suzuki-Miyaura reaction, this compound is also a viable substrate for other palladium-catalyzed cross-coupling reactions, such as the Heck and Stille couplings.

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. masterorganicchemistry.comorganic-chemistry.org This reaction provides a means to introduce vinyl groups at the 2-position of the pyrimidine ring. The reaction typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand. frontiersin.org

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organostannane (organotin compound). thieme-connect.com This method is also effective for creating new carbon-carbon bonds. For instance, in related pyridopyrimidine systems, Stille couplings have been used to introduce aryl groups with good yields. thieme-connect.com

These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the construction of complex molecular architectures. researchgate.net

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. semanticscholar.org This electronic characteristic makes electrophilic aromatic substitution (EAS) reactions on the pyrimidine nucleus significantly more challenging compared to benzene (B151609) and other electron-rich aromatic systems. The 2-, 4-, and 6-positions of the pyrimidine ring are particularly electron-poor, making the 5-position the most likely site for electrophilic attack, albeit still requiring harsh reaction conditions or the presence of activating substituents. semanticscholar.org

For this compound, the substituents further influence the reactivity and regioselectivity of any potential EAS reaction. The methoxy group at the 4-position is an electron-donating group through resonance and would be expected to activate the ring towards electrophilic attack, primarily at the ortho and para positions. However, in the pyrimidine ring, this directing effect is superimposed on the inherent deactivation of the ring. The bromine atom at the 2-position is a deactivating group via induction but can act as an ortho-, para-director.

Given these competing effects, predicting the outcome of EAS on this compound is complex. Nitration, a classic EAS reaction, typically requires strong acids like a mixture of nitric acid and sulfuric acid. For pyrimidine systems, such harsh conditions can lead to side reactions, including N-oxidation or ring degradation. Studies on substituted pyrimidines have shown that nitration, when it does occur, is often low-yielding. For instance, the nitration of some activated pyrimidines has been reported, but often with difficulty. typeset.io Similarly, halogenation at the 5-position of the pyrimidine ring generally requires forcing conditions unless the ring is sufficiently activated by multiple electron-donating groups.

Oxidation and Reduction Reactions at Various Functional Groups

The this compound molecule possesses several sites that can potentially undergo oxidation or reduction reactions. These include the pyrimidine ring itself and the methoxy substituent.

Oxidation: The methoxy group (-OCH3) is generally stable to oxidation under mild conditions. However, strong oxidizing agents could potentially lead to the cleavage of the methyl group, yielding the corresponding 4-hydroxypyrimidine (B43898) derivative. The pyrimidine ring, being electron-deficient, is generally resistant to oxidation. However, under forcing conditions with potent oxidizing agents like potassium permanganate (B83412) or chromium trioxide, degradation of the ring can occur. It is also conceivable that oxidation could occur at the nitrogen atoms to form N-oxides, although this is more common with more electron-rich heterocyclic systems.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere is a common method for the reduction of aromatic rings. The conditions required for the reduction of the pyrimidine ring in this compound would need to be carefully controlled to avoid the simultaneous reduction of the bromo substituent (hydrodebromination). The use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) is less likely to reduce the aromatic pyrimidine ring but could potentially interact with other functional groups under specific conditions. For instance, while NaBH4 is generally not strong enough to reduce an aryl halide, more potent hydride sources might lead to the reduction of the C-Br bond.

Metal-Halogen Exchange and Subsequent Trapping Reactions

Metal-halogen exchange is a powerful and widely utilized transformation in organic synthesis for the preparation of organometallic reagents, which can then be reacted with a variety of electrophiles. For this compound, the bromine atom at the 2-position is susceptible to this exchange reaction.

Lithium-Halogen Exchange: Treatment of this compound with a strong organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is expected to result in a rapid lithium-halogen exchange. This reaction would generate the corresponding 2-lithio-4-methoxypyrimidine intermediate. This highly reactive organolithium species can then be "trapped" by the addition of an electrophile. This two-step sequence allows for the introduction of a wide range of functional groups at the 2-position of the pyrimidine ring. However, the high reactivity of organolithium reagents requires careful control of the reaction conditions to avoid side reactions, such as nucleophilic attack on the pyrimidine ring itself. researchgate.net

Magnesium-Halogen Exchange: An alternative to lithium-halogen exchange is the magnesium-halogen exchange, which typically employs a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride adduct (i-PrMgCl·LiCl), often referred to as a "Turbo-Grignard" reagent. researchgate.net This exchange is generally more chemoselective than the corresponding lithium-halogen exchange and can be performed at less cryogenic temperatures. researchgate.netharvard.edu The resulting organomagnesium species, a 2-(chloromagnesio)-4-methoxypyrimidine, is less reactive and more stable than its organolithium counterpart, yet still sufficiently nucleophilic to react with a range of electrophiles. harvard.edu The use of these "turbo" Grignard reagents has been shown to be effective for the bromine-magnesium exchange on a variety of bromo-substituted arenes and heterocycles. nih.gov

The following table illustrates some potential trapping reactions of the organometallic intermediate derived from this compound.

| Organometallic Intermediate | Electrophile | Product Functional Group |

| 2-Lithio-4-methoxypyrimidine | Carbon dioxide (CO2) | Carboxylic acid |

| 2-Lithio-4-methoxypyrimidine | N,N-Dimethylformamide (DMF) | Aldehyde |

| 2-(Chloromagnesio)-4-methoxypyrimidine | Allyl bromide | Allyl |

| 2-(Chloromagnesio)-4-methoxypyrimidine | Benzaldehyde | α-Hydroxybenzyl |

Applications in Organic Synthesis As a Versatile Building Block

Construction of Complex Heterocyclic Frameworks

The inherent reactivity of 2-bromo-4-methoxypyrimidine makes it an ideal starting material for the synthesis of intricate heterocyclic systems. The pyrimidine (B1678525) core acts as a scaffold upon which additional rings can be constructed, leading to molecules with diverse three-dimensional structures and tailored properties.

A significant application of this compound is in the synthesis of fused pyrimidine derivatives, where the pyrimidine ring is annulated with another ring system. These fused heterocycles, such as pyrido[3,4-d]pyrimidines and quinazolines, are privileged scaffolds in medicinal chemistry, often forming the core of kinase inhibitors and other therapeutic agents. scialert.netrsc.org

The synthetic strategy typically involves a sequential or one-pot process where both the bromo and methoxy (B1213986) groups (or a derivative of the methoxy group) are exploited. For instance, the bromine atom can be displaced in a palladium-catalyzed Suzuki-Miyaura coupling reaction to introduce a side chain. rsc.org This new substituent can then undergo an intramolecular cyclization with a group at the C4 position to form the new, fused ring. A general approach involves converting the C4-methoxy group to a more reactive functional group, such as a carboxylic acid or an amine, to facilitate the final ring-closing step. rsc.org The Biginelli reaction is another classic method for creating fused pyrimidines, demonstrating the broader utility of pyrimidine precursors in building complex structures like quinazolinones. scispace.com

Beyond fused systems, this compound is a valuable component in constructing complex, multicyclic molecules through strategies like multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the initial components. rsc.org The distinct reactive sites on this compound—the electrophilic C2 position (due to the bromine), the potential for nucleophilic substitution at C4 (displacing the methoxy group), and the ring nitrogen atoms—make it an excellent substrate for such reactions.

By participating in MCRs, this building block can be incorporated into larger, more complex scaffolds in a single, atom-economical step. rsc.org This approach allows for the rapid generation of libraries of structurally diverse molecules, which is particularly valuable in drug discovery for exploring a wide chemical space and identifying novel bioactive compounds. nih.gov

Precursors for Biologically Active Molecules and Their Scaffolds

The pyrimidine ring is a fundamental component of many naturally occurring and synthetic biologically active compounds, including nucleic acids and various drugs. scispace.com Consequently, this compound is a sought-after precursor for a wide range of therapeutic agents, from anticancer and antiviral drugs to agrochemicals like herbicides and fungicides. chemimpex.comsemanticscholar.org Its utility lies in its ability to facilitate the formation of key chemical bonds that are essential for the final product's biological function.

The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X, where X is typically N, O, or S) bonds is fundamental to organic synthesis. organic-chemistry.orgnih.gov this compound excels in this role, primarily due to the bromine atom at the C2 position, which serves as an excellent leaving group in a variety of cross-coupling reactions. chemimpex.com

Palladium-catalyzed reactions are the most common methods for this purpose:

Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the pyrimidine with an organoboron reagent (e.g., an aryl boronic acid) in the presence of a palladium catalyst. This is a key method for creating 2-aryl-4-methoxypyrimidines. researchgate.net

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the pyrimidine with an amine. It is a powerful tool for synthesizing 2-amino-4-methoxypyrimidine (B89509) derivatives, which are common motifs in pharmacologically active molecules. angenechemical.com

Heck Coupling: This reaction creates C-C bonds by coupling the pyrimidine with an alkene. angenechemical.com

In addition to palladium-catalyzed methods, the bromine atom can be displaced by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions to form carbon-heteroatom bonds. For example, reacting this compound with alcohols (alkoxides) or thiols (thiolates) can yield the corresponding 2-alkoxy or 2-thioether derivatives. smolecule.com

| Reaction Type | Bond Formed | Key Reagents | Purpose |

| Suzuki-Miyaura Coupling | C-C | Aryl boronic acid, Pd catalyst, Base | Synthesis of 2-aryl pyrimidine derivatives |

| Buchwald-Hartwig Amination | C-N | Amine, Pd catalyst, Base | Synthesis of 2-amino pyrimidine derivatives |

| Nucleophilic Substitution | C-O | Alcohol/Alkoxide, Base | Synthesis of 2-alkoxy pyrimidine ethers |

| Nucleophilic Substitution | C-S | Thiol/Thiolate, Base | Synthesis of 2-thioether pyrimidine derivatives |

Nitrogen-containing heterocycles are among the most important classes of compounds in drug discovery, prized for their ability to interact with biological targets like enzymes and receptors. semanticscholar.orgmdpi.com this compound is instrumental in the synthesis of these structures. The C-N bond-forming reactions described previously are often the first step in a more complex sequence to build new heterocyclic rings. e-bookshelf.de

For instance, a primary or secondary amine can be introduced at the C2 position via a Buchwald-Hartwig amination. If this amine contains another functional group, it can undergo a subsequent intramolecular cyclization to form a new ring appended to the pyrimidine core. This strategy provides access to a vast array of bicyclic and polycyclic nitrogen heterocycles, which are scaffolds for many modern medicines. cymitquimica.comrsc.org The pyrimidine ring itself is a key nitrogen-containing heterocycle, and modifying its substitution pattern with other nitrogenous groups is a common strategy for fine-tuning biological activity. scispace.com

Development of Novel Organic Reagents and Ligands

Beyond its role as a structural scaffold, this compound and its derivatives can be used to develop novel organic reagents and ligands for catalysis or biological recognition. The functional handles on the pyrimidine ring allow for its incorporation into larger systems designed for specific functions.

For example, pyrimidine-based structures can be elaborated into complex ligands for metal catalysts or as selective ligands for biological receptors. Research has shown that pyrrolo[2,3-d]pyrimidine scaffolds, which can be synthesized from pyrimidine precursors, are effective frameworks for developing selective ligands for targets like the histamine (B1213489) H4 receptor. researchgate.net Furthermore, the unique electronic properties of the pyrimidine ring make it a valuable component in materials science, where it has been incorporated into organic electroluminescent devices and fluorescent dyes. impurity.comchemshuttle.comchemicalbook.com This demonstrates the compound's utility not just as a passive scaffold but as an active component in functional molecules and materials.

Computational and Theoretical Studies on 2 Bromo 4 Methoxypyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting molecular properties with high accuracy. Methods like B3LYP combined with basis sets such as 6-311++G(**) are frequently used for pyrimidine (B1678525) systems to provide reliable data on their geometry and electronic nature. researchgate.net

The first step in a computational study is typically the optimization of the molecule's geometry to find its lowest energy conformation. For 2-bromo-4-methoxypyrimidine, the pyrimidine ring is expected to be largely planar due to its aromatic character. The substituents—a bromine atom at position 2 and a methoxy (B1213986) group at position 4—will influence the local geometry.

DFT calculations on analogous compounds, such as 2-amino-5-bromo-6-methyl-4-pyrimidinol, confirm the planarity of the pyrimidine ring. researchgate.net The bond lengths and angles are dictated by the hybridization of the atoms and the electronic effects of the substituents. The electron-donating methoxy group and the electron-withdrawing (by induction) but heavy bromine atom will create a unique electronic distribution across the ring.

Table 1: Predicted Geometrical Parameters for this compound (Based on Analogous Structures) Note: These are representative values based on DFT calculations of similar pyrimidine derivatives and are intended for illustrative purposes.

| Parameter | Predicted Value | Description |

| Bond Lengths | ||

| C2-Br | ~1.89 - 1.92 Å | Carbon-Bromine bond |

| C4-O | ~1.35 - 1.37 Å | Carbon-Oxygen bond of the methoxy group |

| O-CH₃ | ~1.42 - 1.44 Å | Oxygen-Methyl bond of the methoxy group |

| N1=C2 | ~1.33 - 1.35 Å | Ring bond adjacent to Bromine |

| C4=C5 | ~1.38 - 1.40 Å | Ring bond |

| Bond Angles | ||

| N1-C2-N3 | ~125° - 127° | Angle at the C2 position |

| C2-N3-C4 | ~115° - 117° | Angle at the N3 position |

| Br-C2-N1 | ~115° - 117° | Angle involving the bromine substituent |

| C5-C4-O | ~123° - 125° | Angle involving the methoxy substituent |

Electronic structure analysis through methods like Natural Bond Orbital (NBO) analysis can reveal charge distribution. researchgate.net Such analysis would likely show significant negative charge localization on the nitrogen and oxygen atoms due to their high electronegativity, while the carbon attached to the bromine would exhibit electrophilic character.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and reactivity.

For analogous pyrimidines, DFT studies have calculated HOMO-LUMO gaps to be in the range of 4–5 eV, which suggests moderate stability and reactivity. The presence of a bromine atom is known to lower the LUMO energy, which generally enhances the electrophilicity of the molecule, particularly at the carbon atom to which it is attached.

The distribution of these orbitals is also crucial. For this compound, the HOMO is expected to be distributed over the pyrimidine ring and the methoxy group, while the LUMO would likely be concentrated around the C2-Br bond, indicating this site's susceptibility to nucleophilic attack. This is consistent with the known reactivity of 2-halopyrimidines in substitution reactions.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Based on Analogous Compound Data) Note: Values are based on data for 5-Bromo-2-methoxypyrimidine-4-carboxylic acid and are for illustrative purposes.

| Property | Predicted Value | Significance |

| E(HOMO) | ~ -6.5 to -7.0 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E(LUMO) | ~ -2.0 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 - 5.0 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone.

Chemical Potential (μ): μ ≈ (E(HOMO) + E(LUMO)) / 2

Chemical Hardness (η): η ≈ (E(LUMO) - E(HOMO)) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

These indices help in comparing the reactivity of different molecules. A high electrophilicity index, for instance, suggests a strong capacity to accept electrons.

Local reactivity descriptors, such as the Fukui function or the molecular electrostatic potential (MEP) map, predict the specific sites within the molecule that are most reactive. An MEP map would visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the region around the C2-Br bond would be identified as a primary site for nucleophilic attack, guiding its synthetic applications in reactions like Suzuki or Buchwald-Hartwig couplings.

Mechanistic Insights through Computational Modeling

Beyond static properties, computational chemistry excels at elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a step-by-step understanding of how reactants are converted to products. smu.edu

For any elementary reaction step, a transition state (TS) exists as an energy maximum along the reaction coordinate. Computationally, a TS is located as a first-order saddle point on the potential energy surface, which is a structure that has exactly one imaginary vibrational frequency. youtube.com The analysis of this imaginary frequency reveals the atomic motions involved in crossing the energy barrier, such as the breaking of the C-Br bond and the formation of a new bond with an incoming nucleophile.

For this compound, a key reaction is nucleophilic aromatic substitution (SNAr) at the C2 position. DFT calculations can model the transition state for this reaction, providing its geometry and energy. This allows for the calculation of the activation energy barrier, which is crucial for predicting reaction rates.

By connecting reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile, often visualized in a reaction coordinate diagram, provides a quantitative description of the reaction's feasibility and kinetics. Computational methods can map the entire pathway for complex multi-step reactions, such as palladium-catalyzed cross-coupling reactions.

The process involves calculating the relative energies of all stationary points along the reaction path. For a Suzuki coupling reaction, for example, this would include the initial reactants (this compound and a boronic acid), the palladium catalyst in its various oxidation states, intermediates from oxidative addition, transmetalation, and the final product after reductive elimination. Such studies can explain the regioselectivity and stereoselectivity observed experimentally and can be used to design more efficient catalytic systems. researchgate.net

Spectroscopic Property Prediction and Validation (e.g., NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic data of this compound and its analogs. These theoretical calculations provide a basis for assigning experimental spectra and understanding the electronic transitions and vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, aid in the structural confirmation of this compound derivatives. researchgate.net For analogous compounds, the methoxy group protons (-OCH₃) are typically expected to resonate at a specific chemical shift, and the aromatic protons on the pyrimidine ring will show characteristic signals.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be predicted using DFT calculations. These theoretical spectra help in assigning the absorption bands observed in experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net Key predicted vibrational modes for related structures include the C-Br stretching vibration and the asymmetric stretching of the C-O-C bond in the methoxy group. For instance, in a comparative study of 2-amino-4-methoxy-6-methylpyrimidine (B1269087) and 2-amino-5-bromo-6-methyl-4-pyrimidinol, DFT calculations were used to assign the vibrational bands, and the calculated frequencies were found to be in good agreement with the experimental data. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of pyrimidine derivatives. researchgate.net These calculations help in understanding the π→π* and n→π* electronic transitions within the molecule. The UV-Vis spectra of pyrimidine derivatives typically show absorption bands in the range of 260–280 nm, corresponding to π→π* transitions in the pyrimidine ring. The calculated HOMO and LUMO energies from these studies provide insights into the charge transfer that occurs within the molecule upon electronic excitation. researchgate.net

| Spectroscopic Method | Predicted Feature | Expected Range/Value | Reference |

|---|---|---|---|

| ¹H NMR | Methoxy (-OCH₃) protons | δ 3.8–4.0 ppm | |

| ¹³C NMR | Methoxy (-OCH₃) carbon | δ 55–60 ppm | |

| IR Spectroscopy | C-Br stretch | 600–650 cm⁻¹ | |

| IR Spectroscopy | C-O-C asymmetric stretch | 1250–1300 cm⁻¹ | |

| UV-Vis Spectroscopy | π→π* transition | 260–280 nm |

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. mdpi.com For a molecule like this compound, MD simulations can provide valuable information about its conformational preferences and its interactions with other molecules, such as solvent molecules or biological targets.

The conformation of a molecule can significantly impact its biological activity. MD simulations can explore the potential energy surface of this compound to identify its most stable conformations. semanticscholar.org These simulations take into account the flexibility of the molecule, including the rotation of the methoxy group and any potential ring puckering. By understanding the preferred conformations, researchers can gain insights into how the molecule might bind to a receptor or enzyme active site.

Furthermore, MD simulations can be used to study the non-covalent interactions that govern the behavior of this compound in different environments. acs.org These interactions include hydrogen bonds, halogen bonds, and van der Waals forces. For example, simulations can reveal how the bromine atom participates in halogen bonding, an interaction that is increasingly recognized as important in drug design. The methoxy group can act as a hydrogen bond acceptor, and understanding these interactions is crucial for predicting the molecule's solubility and binding affinity. In the context of drug discovery, MD simulations can be used to model the interaction of this compound derivatives with their biological targets, providing a dynamic picture of the binding process and helping to explain the structure-activity relationships. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (where this compound serves as a core or a derivative is studied)

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are computational techniques that are widely used in drug discovery to predict the biological activity of compounds and to understand their binding modes with target proteins.

QSAR Studies: QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov In the context of this compound, QSAR studies would involve synthesizing a series of derivatives with modifications at various positions on the pyrimidine ring and then correlating their measured biological activities with various molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For instance, a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives highlighted the importance of steric and electronic properties for antibacterial activity, with bulky atoms like bromine at specific positions enhancing the activity. nih.gov

Molecular Docking Studies: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.com For this compound derivatives, docking studies can be used to predict how they bind to the active site of a target enzyme or receptor. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. semanticscholar.org The bromine atom of this compound can participate in halogen bonding, which can be a crucial interaction for stabilizing the ligand-receptor complex. Molecular docking studies on related pyrimidine derivatives have been used to correlate substituent effects with binding affinity. The insights gained from docking studies can help to rationalize the observed structure-activity relationships and guide the design of new inhibitors with improved binding affinities.

| Technique | Application | Key Findings/Insights | Reference |

|---|---|---|---|

| QSAR | Predicting antibacterial activity of pyrimido-isoquinolin-quinones | Steric and electronic properties, particularly the presence of a bulky bromine atom, are crucial for activity. | nih.gov |

| Molecular Docking | Correlating substituent effects with binding affinity against bacterial dihydrofolate reductase | The bromine at position 2 enhances reactivity and can be a key interaction point in the binding site. | |

| Molecular Docking | Understanding binding modes of pyrimidine derivatives with target proteins | Reveals key hydrogen bonding and hydrophobic interactions that contribute to binding affinity. | semanticscholar.org |

Applications in Medicinal Chemistry Research

Design and Synthesis of Therapeutic Agents

The chemical reactivity of 2-bromo-4-methoxypyrimidine allows for its strategic incorporation into complex molecular architectures, serving as a key intermediate in the development of novel drugs. The bromine atom at the 2-position is particularly amenable to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups to modulate pharmacological activity.

Antiviral and Anticancer Compound Development

The pyrimidine (B1678525) scaffold is a fundamental component of nucleosides, making its derivatives prime candidates for interfering with nucleic acid metabolism in viruses and cancer cells. Current time information in Bangalore, IN. Bromo-methoxypyrimidine derivatives are actively utilized in the creation of novel antiviral and anticancer agents. bohrium.com

In antiviral research, pyrimidine analogues have shown significant activity against various viruses. For instance, certain 4-methoxy pyrimidine derivatives have demonstrated potent activity against the hepatitis B virus (HBV), including lamivudine-resistant strains. rsc.org

In the realm of oncology, the structural similarity of pyrimidine derivatives to endogenous nucleobases is exploited to develop antimetabolites. Current time information in Bangalore, IN. For example, chalcone (B49325) derivatives synthesized using bromo-methoxy substituted precursors have been investigated for their anticancer properties against breast cancer cell lines. exsyncorp.com Furthermore, 2,5-disubstituted pyrimidines derived from bromo-pyrimidine intermediates have shown moderate in vitro cytotoxic activity against the HeLa cell line. exsyncorp.com Research has also shown that certain pyrimidine derivatives can induce apoptosis and influence gene expression related to cell cycle regulation in cancer cells. escholarship.org

Table 1: Research Findings on Anticancer Activity of Pyrimidine Derivatives

| Compound Type | Target | Observed Effect | Citation |

|---|---|---|---|

| 2,5-disubstituted pyrimidines | HeLa cancer cell line | Moderate in vitro cytotoxic activity | exsyncorp.com |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 breast cancer cell line | Moderate activity (IC50 of 42.19 µg/mL) | exsyncorp.com |

| Bromo-pyrimidine derivatives | General cancer cells | Can alter gene expression for apoptosis and cell cycle regulation | escholarship.org |

| 4-methoxy pyrimidine derivatives | Hepatitis B Virus (HBV) | Significant activity against wild-type and lamivudine-resistant HBV | rsc.org |

Agents for Neurological Disorders

The development of treatments for neurological disorders is another area where pyrimidine derivatives are making an impact. The isomeric compound, 4-bromo-2-methoxypyrimidine, serves as a crucial intermediate in the synthesis of pharmaceutical agents designed to target neurological conditions. bohrium.com Furthermore, pyrimidine derivatives are being explored for their potential in treating neurodegenerative diseases. mdpi.com This suggests the utility of the bromo-methoxypyrimidine scaffold in constructing molecules that can interact with biological targets within the central nervous system.

Anti-inflammatory Drug Candidates

Pyrimidine-based compounds have been identified as possessing significant anti-inflammatory properties. nih.govwikipedia.org The pyrimidine nucleus is considered a valuable template for designing new anti-inflammatory agents. wikipedia.org Research has shown that derivatives containing a chloro group at the 2-position of the pyrimidine ring exhibit notable anti-inflammatory activity, highlighting the importance of halogen substitution in this class of compounds. wikipedia.org This provides a strong rationale for investigating this compound as a precursor for novel anti-inflammatory drug candidates.

Enzyme Inhibitors and Receptor Modulators

The ability of this compound derivatives to interact with specific biological macromolecules makes them valuable as enzyme inhibitors and receptor modulators. The presence of bromine and methoxy (B1213986) groups can enhance binding affinity and selectivity for the active sites of enzymes or receptors. Current time information in Bangalore, IN.

Amino- and methoxy-substituted pyrimidine analogues are actively explored as kinase inhibitors due to their capacity to mimic nucleotide bases. In addition to enzyme inhibition, pyrimidine derivatives can modulate receptor activity. For example, N'-hydroxy-4-methoxypyrimidine-2-carboximidamide has been identified as a modulator of the GPR119 receptor, which is involved in glucose homeostasis, indicating potential applications in treating metabolic disorders like diabetes.

Table 2: Examples of Pyrimidine Derivatives as Enzyme Inhibitors and Receptor Modulators

| Derivative Class | Target Type | Specific Target/Application | Citation |

|---|---|---|---|

| Amino- and methoxy-substituted pyrimidines | Enzyme | Kinase inhibitors | |

| Bromo-phenoxy-pyrimidine | Enzyme | Modulates enzymes in metabolic pathways | |

| Bromo-fluoro-methoxypyrimidine | Enzyme/Receptor | Interacts with enzymes or receptors, modulating biochemical pathways | Current time information in Bangalore, IN. |

| N'-hydroxy-4-methoxypyrimidine-2-carboximidamide | Receptor | GPR119 receptor modulator for potential diabetes treatment |

Antineoplastic Drug Precursors

As precursors for antineoplastic drugs, bromo-pyrimidine compounds are highly valued. Antineoplastic agents work to prevent, inhibit, or halt the development of a neoplasm or tumor. The synthesis of 2,5-disubstituted pyrimidines with demonstrated cytotoxic effects against cancer cells originates from halogenated pyrimidine intermediates like 2-chloro-5-bromopyrimidine. exsyncorp.com Similarly, the synthesis of a chalcone derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, which exhibited moderate anticancer activity, underscores the role of bromo-substituted aromatic compounds in creating potential antineoplastic agents. exsyncorp.com

Synthesis of Protein Farnesyltransferase Inhibitors

Protein farnesyltransferase (FTase) is a key enzyme in cellular signaling pathways, and its inhibitors are investigated as potential anticancer and antiparasitic agents. bohrium.com The synthesis of inhibitors for this enzyme represents another application for pyrimidine-related structures. A related compound, 4-methoxypyridine, is utilized in the synthesis of benzoylated N-ylides, which function as protein farnesyltransferase inhibitors. escholarship.org This synthetic route involves intermediates such as 2-bromo-4-methoxy-3-pyridinamine, highlighting a clear role for the bromo-methoxy-heterocycle scaffold in developing this class of enzyme inhibitors. escholarship.org

Precursors for Analgesic, Sedative, and Anticonvulsant Drugs

While pyrimidine derivatives, in general, are known to exhibit analgesic, sedative, and anticonvulsant activities, the direct role of this compound as a precursor for drugs in these specific classes is not extensively documented in readily available literature. iomcworld.comnih.gov However, the broader family of pyrimidine compounds has been a focus of research in this area. Studies have shown that various substituted pyrimidines can be synthesized and evaluated for these central nervous system activities. nih.govarabjchem.org

For instance, research into novel pyrimidine derivatives has demonstrated their potential as anticonvulsant agents. nih.govresearchgate.net In one study, a series of dihydropyrimidine (B8664642) analogues were synthesized and showed promising anticonvulsant and antitumor activities. nih.gov Another study focused on benzofuran (B130515) derivatives incorporating pyrimidine moieties, which were tested for anti-inflammatory, analgesic, and anticonvulsant effects. arabjchem.org These examples highlight the therapeutic potential of the pyrimidine core. The reactivity of the bromine atom at the 2-position and the influence of the methoxy group at the 4-position on this compound make it a versatile starting material for creating libraries of new derivatives that could be screened for such neuropharmacological activities.

Research into CCR9 Inhibitors for Inflammatory Bowel Diseases

The C-C chemokine receptor 9 (CCR9) is a key therapeutic target in the treatment of inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis, as it mediates the migration of inflammatory cells to the gastrointestinal tract. bohrium.comnih.gov Antagonism of CCR9 is considered a promising strategy, and several inhibitors have been developed and investigated. bohrium.comnih.gov

Pyrimidine and pyridine-based scaffolds have been identified as effective core structures for CCR9 inhibitors. bohrium.comkoreascience.kr Research in this area has involved the synthesis and evaluation of various biarylsulfonamide CCR9 inhibitors, with a focus on improving physicochemical properties to enhance oral absorption and efficacy. bohrium.com While the prominent CCR9 inhibitor Vercirnon (CCX282-B) faced challenges in Phase III trials, potentially due to suboptimal physicochemical properties, the focus remains on developing new antagonists with improved profiles. bohrium.comnih.gov

This compound serves as a valuable building block for synthesizing such inhibitors. The bromine atom at the 2-position is a reactive handle, allowing for its substitution or participation in cross-coupling reactions to build the complex molecular architectures required for potent CCR9 antagonism. The methoxy group at the 4-position can also influence the molecule's solubility and interactions with the receptor. The development of novel pyrimidine-based CCR9 inhibitors is an active area of research aimed at providing a new therapeutic option for patients with IBD. bohrium.comnih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

The systematic study of how a molecule's chemical structure relates to its biological activity (SAR) and its physicochemical properties (SPR) is fundamental to drug discovery. For derivatives of this compound, these studies are crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

The pyrimidine ring itself, with its electron-deficient nature due to the two nitrogen atoms, provides a core that can be strategically modified. Key positions for modification on the this compound scaffold include:

The 2-position: The bromine atom is an excellent leaving group, making it highly reactive in nucleophilic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura). Replacing the bromine with various other functional groups allows for extensive exploration of the chemical space around this position to enhance target binding.

The 4-position: The methoxy group influences solubility and can have steric effects on receptor binding. Modification or replacement of this group can fine-tune the molecule's properties.

The 5-position: This position can also be substituted to modulate electronic properties and metabolic stability. For example, the introduction of a fluorine atom at this position can enhance metabolic stability.

A methodological framework for SAR studies on derivatives would typically involve synthesizing a library of analogues with variations at these positions, followed by in vitro bioactivity testing and computational molecular docking to correlate structural changes with activity.

SPR studies focus on how these structural modifications affect key physicochemical properties like solubility, lipophilicity, and thermal stability. For instance, the length of a linker chain or the size of a heterocyclic ring attached to the pyrimidine core can significantly impact these properties. nih.gov The introduction of a bromine atom can decrease certain intermolecular contacts while increasing others, such as halogen bonding, which in turn affects crystalline arrangements and other material properties. researchgate.net

Table 1: Key Structural Positions and Their Role in SAR/SPR of this compound Derivatives

| Position | Substituent | Role in SAR/SPR | Potential Modifications |

|---|---|---|---|

| 2 | Bromo (Br) | Reactive site for coupling reactions; good leaving group. | Substitution with amines, thiols, alkyl groups, or aryl groups via cross-coupling. |

| 4 | Methoxy (OCH₃) | Influences solubility and steric interactions; electron-donating group. | Replacement with other alkoxy groups, amino groups, or thioethers. |

| 5 | Hydrogen (H) | Site for introducing additional functionality. | Halogenation (e.g., with fluorine) to improve metabolic stability and modulate electronics. |

Prodrug Development and Biotransformation Studies

Prodrug Development

A significant challenge in drug development is overcoming poor physicochemical properties of a promising active pharmaceutical ingredient (API), such as low aqueous solubility, which can hinder formulation and bioavailability. nih.govnih.gov The prodrug approach involves chemically modifying the API to create a new compound (the prodrug) that has improved properties for delivery and is then converted back to the active drug inside the body through metabolic processes. youtube.com

For pyrimidine-based compounds, which can suffer from poor solubility, prodrug strategies are highly relevant. nih.govnih.gov Common strategies include the addition of moieties to increase water solubility, such as phosphate (B84403) esters or N-methylpiperazino groups linked by carbamates. nih.govyoutube.com For example, a prodrug of a pyrazolo[3,4-d]pyrimidine inhibitor showed a 600-fold improvement in solubility compared to its parent drug. nih.gov Another approach is to increase lipophilicity to enhance membrane permeability, which can be achieved with long-chain phospholipid or pivaloyloxymethyl (POM) groups. youtube.com These prodrugs are designed to be cleaved by enzymes like phosphatases or esterases in the body to release the active drug. youtube.comyoutube.com

While specific prodrugs of this compound are not detailed in the available literature, its structure is amenable to such modifications. The pyrimidine nitrogens could potentially be sites for derivatization to create prodrugs with enhanced solubility or targeted delivery characteristics.

Biotransformation Studies

Biotransformation, or drug metabolism, is the process by which the body chemically alters drugs, typically in the liver, to make them more water-soluble and easier to excrete. youtube.comyoutube.com This process usually involves two phases: Phase I (functionalization reactions like oxidation, reduction, hydrolysis) and Phase II (conjugation reactions). youtube.comyoutube.com

For this compound, likely metabolic pathways would involve:

O-Demethylation: The methoxy group could be removed.

Oxidation: The pyrimidine ring could be hydroxylated.

Debromination: The bromine atom could be reductively or oxidatively removed.

Conjugation: Resulting hydroxylated metabolites could undergo Phase II conjugation with glucuronic acid or sulfate (B86663).

Understanding the biotransformation of this compound and its derivatives is essential for predicting their pharmacokinetic profile, potential drug-drug interactions, and the formation of active or toxic metabolites.

Applications in Chemical Biology for Target Identification

Chemical biology utilizes small molecules as tools to study and manipulate biological systems. nih.gov A key application is target identification, where a bioactive compound with a desired phenotypic effect is used to find its specific molecular target(s) within the cell. nih.gov Halogenated compounds, including brominated pyrimidines, can serve as valuable chemical probes for this purpose. nih.govcollectionscanada.gc.ca

This compound can be used as a starting point for creating such chemical probes. The bromine atom can be exploited in several ways:

Photoaffinity Labeling: The bromo-substituent can sometimes be replaced with a photo-reactive group. Upon UV irradiation, this group forms a covalent bond with the target protein, allowing for its subsequent isolation and identification.

Affinity-Based Probes: The core molecule can be attached to a solid support (like a bead) via a linker. This "bait" is then used to "fish" for its binding partners from a cell lysate. nih.gov

Click Chemistry Handles: The bromine atom can be replaced with a group, such as an alkyne or azide, that can participate in "click" chemistry. This allows for the attachment of reporter tags (like biotin (B1667282) or a fluorophore) after the probe has bound to its target inside the cell, facilitating detection and purification.

Furthermore, halopyrimidines themselves have been studied for their ability to sensitize cells to radiation, a process that involves interactions with electrons and DNA. nih.govacs.org Ultrafast laser spectroscopy has been used to study the reaction mechanisms of halopyrimidines, providing insights into their potential as molecular probes for investigating electron-initiated reactions in biological systems. collectionscanada.gc.ca These approaches are critical for validating new drug targets and understanding the mechanism of action of novel therapeutic agents derived from the this compound scaffold.

Applications in Agrochemical Research

Development of Herbicides and Fungicides

The pyrimidine (B1678525) skeleton is central to many commercial fungicides and herbicides, demonstrating significant efficacy in crop protection. mdpi.comorientjchem.org Compounds like 2-bromo-4-methoxypyrimidine and its isomers are valuable intermediates in the agrochemical industry for the synthesis of these products. chemimpex.comlookchem.com The reactivity of the bromine atom at the 2-position makes it a key site for synthetic transformations, enabling the creation of new derivatives.

For instance, the development of novel fungicides often targets phytopathogenic fungi that pose a threat to various crops. mdpi.com Research has shown that pyrimidine derivatives can be synthesized to exhibit potent fungicidal activity against a range of plant pathogens. nih.gov A European patent describes fungicidal compositions based on pyrimidine derivatives that are effective against fungi affecting rice, wheat, barley, and various fruits and vegetables. googleapis.com These compositions show high controlling activities against diseases like cucumber gray mold and rice blast. googleapis.com

Similarly, in herbicide development, substituted pyrimidines are used to create compounds with significant herbicidal efficacy. scialert.net Related compounds, such as 2,4-dichloro-5-methoxypyrimidine, serve as starting materials for new, efficient, and low-toxicity herbicides. google.com The use of this compound as a precursor allows for the development of complex molecules with potential herbicidal properties.

Synthesis of Novel Pesticidal Compounds with Enhanced Efficacy

The chemical structure of this compound, particularly the reactive bromine atom, makes it a valuable precursor for synthesizing novel pesticidal compounds. The bromine atom can be readily substituted or used in cross-coupling reactions, allowing chemists to introduce a wide variety of other chemical groups to the pyrimidine ring. chemimpex.com This versatility is crucial for creating new molecules with enhanced biological activity.

The synthesis of new pyrimidine derivatives is a continuous effort to combat the resistance that fungi and weeds develop against existing commercial pesticides. mdpi.com By modifying the pyrimidine core, researchers can design compounds that may have different modes of action or improved efficacy. For example, a study on novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a similar heterocyclic core, showed that specific substitutions led to good herbicidal activity against bentgrass. mdpi.com

In the realm of fungicides, research has demonstrated the synthesis of pyrimidine derivatives containing an amide moiety with significant antifungal properties. One such study resulted in a compound that exhibited excellent activity against the fungus Phomopsis sp., even outperforming the commercial fungicide Pyrimethanil under test conditions. nih.gov This highlights the potential for creating highly effective fungicides through the strategic modification of pyrimidine-based intermediates.

Strategies for Optimizing the Efficacy of Agricultural Products

A key strategy for enhancing the effectiveness of agrochemicals is the optimization of their molecular structure, a process where intermediates like this compound are vital. The ability to introduce diverse functional groups allows chemists to fine-tune the biological activity of the final compound. chemimpex.com This is often guided by structure-activity relationship (SAR) studies, which analyze how different chemical substituents on the pyrimidine ring influence pesticidal efficacy. nih.gov

For example, SAR analysis of a series of pyrimidine derivatives revealed that the position of certain groups on the benzene (B151609) ring attached to the pyrimidine core, along with the presence of specific halogen atoms, significantly influenced their antifungal activities. nih.gov This systematic approach allows researchers to identify the most potent combinations of chemical features.

The following table, based on findings from related pyrimidine derivatives, illustrates how different substituents can impact fungicidal activity against various pathogens.

Table 1: Influence of Substitution on Antifungal Activity of Pyrimidine Derivatives

| Compound Type | Target Fungi | Activity Level | Reference |

|---|---|---|---|

| Pyrimidine derivatives with amide moiety | Botryosphaeria dothidea, Phomopsis sp., Botrytis cinereal | Moderate to excellent, with some compounds outperforming commercial controls. | nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives | Bentgrass (Agrostis stolonifera) | Good activity, comparable to commercial herbicides. | mdpi.com |

Research on Environmental Impact and Selectivity of Agrochemical Derivatives

While this compound is an intermediate and not applied directly in the field, the environmental profile and selectivity of the final agrochemical products derived from it are of critical importance. Research in modern agrochemical development places a strong emphasis on creating products that are not only effective but also have a favorable environmental and toxicological profile.

A major goal in herbicide research is achieving high selectivity—the ability to control weeds without harming the cultivated crop. mdpi.comnih.gov The development of pyrido[2,3-d]pyrimidine derivatives, for instance, included testing for herbicidal activity against both weed species and crop species to identify selective compounds. mdpi.com

In fungicide development, minimizing harm to non-target organisms is a key consideration. A patented agricultural fungicide composition derived from pyrimidines was noted for its low toxicity to warm-blooded animals and fish, in addition to its high efficacy against plant pathogens. googleapis.com This demonstrates that through careful design, starting from versatile building blocks, it is possible to develop crop protection solutions that are both potent and more environmentally compatible.

Advanced Spectroscopic Characterization of 2 Bromo 4 Methoxypyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules, including 2-bromo-4-methoxypyrimidine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy of this compound provides valuable information about the chemical environment of the protons in the molecule. In a typical spectrum, the methoxy (B1213986) group (-OCH₃) protons would appear as a singlet, generally in the range of δ 3.8–4.0 ppm. The aromatic protons on the pyrimidine (B1678525) ring would exhibit signals at higher chemical shifts, typically between δ 8.2 and δ 8.5 ppm. The specific chemical shifts and coupling constants are influenced by the electronic effects of the bromine and methoxy substituents. For instance, in a related derivative, 4-(4-methoxypyrimidin-2-yl)-N,N-diphenylaniline, the methoxy protons appear as a singlet at 4.05 ppm, and the pyrimidine protons are observed as doublets at 8.45 ppm and 6.56 ppm. rsc.org

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 4-(4-methoxypyrimidin-2-yl)-N,N-diphenylaniline | H-6 | 8.45 | d | 5.7 | rsc.org |

| H-5 | 6.56 | d | 5.7 | rsc.org | |

| -OCH₃ | 4.05 | s | - | rsc.org | |

| 2-Bromo-5-fluoro-4-methoxypyrimidine | Aromatic H | 8.2-8.5 | - | ~8 (J H-F) | |

| -OCH₃ | 3.8-4.0 | s | - |

Note: 'd' denotes a doublet and 's' denotes a singlet. Data for this compound itself is inferred from closely related structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom. The carbon attached to the bromine (C-2) would be significantly influenced by the halogen's electronegativity. The methoxy carbon (-OCH₃) typically appears around 53-60 ppm. rsc.org The pyrimidine ring carbons exhibit signals in the aromatic region, with their precise chemical shifts determined by the substituents. For example, in 4-(4-methoxypyrimidin-2-yl)-N,N-diphenylaniline, the pyrimidine carbons resonate at δ 169.51, 164.29, 157.5, and 105.4 ppm, with the methoxy carbon at 53.5 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |

| 4-(4-methoxypyrimidin-2-yl)-N,N-diphenylaniline | C-4 | 169.51 | rsc.org |

| C-2 | 164.29 | rsc.org | |

| C-6 | 157.5 | rsc.org | |

| C-5 | 105.4 | rsc.org | |

| -OCH₃ | 53.5 | rsc.org | |